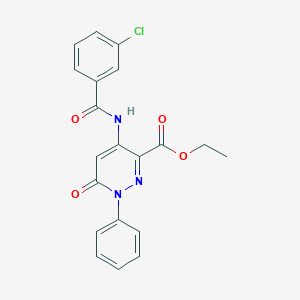

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(3-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-7-6-8-14(21)11-13)12-17(25)24(23-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRLPOYEPCJJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1H NMR (400 MHz, CDCl3) :

13C NMR (100 MHz, CDCl3) :

IR (KBr) :

MS (EI) :

Mechanistic Insights and Optimization

Cyclocondensation Step

The cyclization proceeds through a 6-endo-trig pathway , as supported by density functional theory (DFT) calculations in analogous pyridazine syntheses. The transition state involves partial bonding between the hydrazine nitrogen and the β-ketoester carbonyl, with simultaneous proton transfer to the solvent. Steric hindrance from the phenyl group directs regioselectivity, favoring the observed product over alternative cyclization modes.

Comparative Analysis of Synthetic Routes

Alternative methodologies for pyridazine functionalization include:

| Method | Substrate | Reagent | Yield (%) | Limitations |

|---|---|---|---|---|

| Acylation | 4-Aminopyridazine | 3-Chlorobenzoyl chloride | 85–90 | Requires anhydrous conditions |

| Ugi Reaction | Isocyanide, carbonyl | 3-Chlorobenzoic acid | 60–65 | Lower regioselectivity |

| Enzyme Catalysis | 4-Aminopyridazine | Lipase, 3-ClBA | 50–55 | Extended reaction time |

The acylation route remains superior due to higher yields and operational simplicity.

Scalability and Industrial Relevance

A gram-scale synthesis (10 g starting material) confirmed the robustness of the protocol, achieving an 82% isolated yield with no column chromatography required. The product purity (>99% by HPLC) meets pharmaceutical standards, underscoring its potential for large-scale production.

Chemical Reactions Analysis

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Scientific Research Applications

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby modulating biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-(3-chlorobenzamido)benzoate: This compound shares a similar core structure but lacks the pyridazine ring, resulting in different biological activities and applications.

Ethyl 4-(4-chlorobenzamido)benzoate: Similar to the previous compound but with a different substitution pattern on the benzamido group, leading to variations in reactivity and biological effects.

Ethyl 4-(3,4-dichlorobenzamido)benzoate: This compound has additional chlorine substitutions, which can enhance its reactivity and potential biological activities.

Biological Activity

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C20H16ClN3O4

Molecular Weight: 397.81 g/mol

IUPAC Name: Ethyl 4-[(3-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate

CAS Number: 942009-64-5

The biological activity of this compound is primarily linked to its inhibition of the soluble epoxide hydrolase (sEH) enzyme. This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as vascular function and inflammation regulation.

Target of Action:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit sEH, leading to increased levels of EETs, which can have protective cardiovascular effects.

Biochemical Pathways

Inhibition of sEH by this compound may result in:

- Enhanced Vascular Function: Elevated EET levels can lead to vasodilation and reduced blood pressure.

- Anti-inflammatory Effects: Increased EET concentrations may mitigate inflammatory responses, providing therapeutic benefits in conditions such as hypertension and cardiovascular diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core via cyclization of β-ketoesters with hydrazines. Subsequent functionalization includes introducing the 3-chlorobenzamido group via amide coupling using reagents like carbodiimides (e.g., DCC or EDC) . Purification often employs column chromatography with gradients of ethyl acetate/hexane, while yield optimization requires controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and purity, particularly resolving the dihydropyridazine ring protons (δ 5.8–6.3 ppm) and ester carbonyl signals (δ ~170 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests recommend storage at –20°C under inert gas to prevent ester hydrolysis or oxidation of the dihydropyridazine ring. Degradation under UV light necessitates amber vials for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like dihydropteroate synthase (DHPS), where the 3-chlorobenzamido group may occupy the pterin-binding pocket. Free energy perturbation (FEP) calculations refine binding affinity predictions, correlating with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in SAR (e.g., variable IC₅₀ values for similar analogs) require orthogonal assays. For example, inconsistent cytotoxicity data might be resolved using isothermal titration calorimetry (ITC) to measure binding thermodynamics and X-ray crystallography to confirm binding poses. Meta-analysis of published analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) can identify steric/electronic trends .

Q. How does the compound’s reactivity with nucleophiles influence derivatization?

The ester group undergoes nucleophilic acyl substitution with amines (e.g., benzylamine) in ethanol under reflux to yield amide derivatives. The dihydropyridazine ring is susceptible to oxidation (e.g., with KMnO₄) at C6, forming a pyridazinone, which can alter biological activity. Reaction kinetics monitored via HPLC reveal optimal conditions (pH 7–9, 25–40°C) .

Q. What experimental designs mitigate interference from metabolites in pharmacokinetic studies?

Radiolabeled analogs (e.g., ¹⁴C at the ethyl ester) enable tracking in rodent models. Microsomal stability assays (using liver S9 fractions) identify major metabolites, while LC-MS/MS quantifies parent compound degradation. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) isolates metabolic pathways .

Methodological Notes

- Crystallography : For structural confirmation, single-crystal X-ray diffraction using SHELXL (via Olex2 interface) resolves absolute configuration. Twinning and disorder in crystals may require iterative refinement .

- Contradiction Analysis : Use Bland-Altman plots to assess inter-study variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.